Oxazidione

Description

Historical Context of Oxazidione Discovery and Initial Investigations

Specific detailed historical accounts regarding the precise discovery date and the individuals or research groups first involved in the synthesis or isolation of this compound are not extensively documented in the readily available literature. However, this compound is recognized as a chemotherapeutically valuable compound, classified as a Mannich base . Its mention alongside other known therapeutic agents suggests its investigation likely arose within research efforts focused on identifying biologically active compounds, particularly among Mannich bases derived from cyclic ketones nih.gov. Early investigations would have centered on its synthesis and initial characterization, driven by potential applications, such as its reported anticoagulant property nih.gov.

Classification and Structural Relationship within Heterocyclic Compound Families

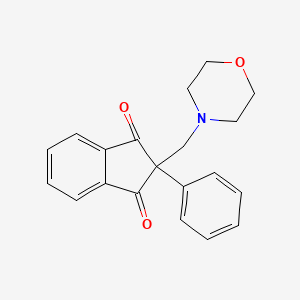

This compound is classified as a heterocyclic compound due to the presence of the morpholine (B109124) ring within its structure. Heterocyclic compounds are cyclic organic compounds containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, in the ring google.comresearchgate.net. The morpholine moiety is a six-membered heterocyclic ring containing both oxygen and nitrogen heteroatoms.

Structurally, this compound is also a derivative of indene-1,3-dione. Indene-1,3-dione is a bicyclic structure featuring a five-membered ring fused to a benzene (B151609) ring, with two ketone groups. The systematic name, 2-(morpholin-4-ylmethyl)-2-phenylindene-1,3-dione, precisely describes the substitution pattern: a morpholin-4-ylmethyl group and a phenyl group are attached to the carbon atom at the 2-position of the indene-1,3-dione core researchgate.net.

This structural combination places this compound within the family of Mannich bases, which are typically formed from the reaction of an enolizable carbonyl compound (in this case, the indene-1,3-dione core), an amine (morpholine), and a non-enolizable aldehyde or imine (derived from formaldehyde (B43269) in the typical Mannich reaction, leading to the -CH2- linkage) researchgate.netderpharmachemica.comajol.info. The presence of the indene-1,3-dione scaffold, known for its versatile reactivity and presence in various biologically active molecules, further defines this compound's structural context within organic chemistry submitjurnal.idgoogle.com.

Evolution of Academic Research Interests in this compound and Analogues

Academic research interest in compounds like this compound has evolved within the broader context of exploring Mannich bases and indene-1,3-dione derivatives for their diverse chemical properties and potential applications. Mannich bases, in general, have attracted significant attention due to their wide range of biological and pharmacological activities nih.govderpharmachemica.comajol.info. The indene-1,3-dione core is also a well-established scaffold in medicinal chemistry and materials science submitjurnal.idgoogle.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-2-phenylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-18-16-8-4-5-9-17(16)19(23)20(18,15-6-2-1-3-7-15)14-21-10-12-24-13-11-21/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRYCTNXXHOENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872001 | |

| Record name | 2-[(Morpholin-4-yl)methyl]-2-phenyl-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27591-42-0 | |

| Record name | Oxazidione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27591-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazidione [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Morpholin-4-yl)methyl]-2-phenyl-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazidione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZIDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPC1BN901Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Oxazidione and Its Derivatives

Established Synthetic Pathways to the Oxazidione Core Structure

This compound is mentioned as a Mannich base derivative researchgate.net. The Mannich reaction is a well-established organic reaction that involves the amino alkylation of an acidic proton placed next to a carbonyl functional group by an imine or ammonium (B1175870) ion. This reaction is a cornerstone in the synthesis of β-amino carbonyl compounds and can be applied to the synthesis of various nitrogen-containing heterocycles. Given this compound's classification, established pathways likely involve the condensation of an enolizable carbonyl compound, an amine (or ammonia (B1221849) equivalent), and a formaldehyde (B43269) equivalent. The specific carbonyl and amine components would dictate the resulting this compound core structure.

While direct, step-by-step established synthetic routes specifically labeled for "this compound" were not found, the synthesis of related oxadiazole derivatives, which share a similar heterocyclic nature, often involves cyclization reactions of hydrazides with carboxylic acids or their derivatives mdpi.com. These methods can employ conventional heating or more efficient techniques like microwave irradiation mdpi.comnih.gov.

Novel and Emerging Synthetic Approaches for this compound

Novel approaches in chemical synthesis often focus on improving efficiency, selectivity, and environmental impact. For compounds like this compound, emerging methods could involve catalytic reactions, flow chemistry, or the use of alternative energy sources.

Stereoselective Synthesis Strategies for this compound Analogues

Stereoselective synthesis is crucial for producing compounds with defined three-dimensional structures, which can significantly impact their biological activity. While specific examples for this compound analogues are not provided, research on the stereoselective synthesis of related heterocyclic systems, such as aziridine (B145994) and isoxazolidine (B1194047) analogues, highlights relevant strategies psu.edunih.govbeilstein-journals.orgresearchgate.netnih.gov. These often involve the use of chiral auxiliaries, asymmetric catalysis (e.g., using N-heterocyclic carbenes or Lewis acids), or controlling reaction conditions to favor the formation of specific stereoisomers psu.edunih.govnih.gov. For this compound analogues, similar principles could be applied to control the stereochemistry at any chiral centers present in the molecule.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to minimize or eliminate the use and generation of hazardous substances in chemical synthesis nih.govresearchgate.netmlsu.ac.in. For this compound synthesis, applying green chemistry principles could involve using environmentally benign solvents (or solvent-free conditions), developing catalytic methods to reduce reagent usage, employing energy-efficient techniques like microwave irradiation or mechanochemistry (grinding/milling), and designing syntheses with high atom economy mdpi.comnih.govresearchgate.netmlsu.ac.in. Microwave irradiation, for instance, has been shown to significantly reduce reaction times and increase yields in the synthesis of oxadiazole derivatives mdpi.comnih.gov.

Derivatization Strategies and Analogue Libraries Creation

Derivatization of a core scaffold like this compound is a common strategy in drug discovery to explore structure-activity relationships and generate compound libraries enamine.netsymeres.com. This involves chemically modifying the molecule at various positions to introduce different functional groups or substituents.

Chemical Modification at Key Positions of the this compound Scaffold

Chemical modification of the this compound scaffold would target reactive sites on the molecule. Based on its likely Mannich base nature, potential modification sites could include positions on the cyclohexanone (B45756) ring or the amine nitrogen, depending on the specific structure. General chemical modification techniques for scaffolds include the addition of functional groups, alkylation, acylation, and coupling reactions mdpi.comnih.govunibas.it. The specific strategies would depend on the desired properties and the positions available for modification on the this compound core.

Design and Synthesis of Hybrid this compound Molecules

Hybrid molecules combine two or more pharmacophores or structural features from different bioactive compounds into a single entity, aiming for improved activity, reduced toxicity, or novel mechanisms of action nih.govresearchgate.netmfd.org.mkresearchgate.neturan.ua. The design and synthesis of hybrid this compound molecules would involve linking the this compound core to other chemical moieties with known or potential biological activity. This can be achieved through various coupling strategies, such as amide bond formation, click chemistry, or the use of linker groups nih.govmfd.org.mkresearchgate.net. The synthesis of such hybrids often requires careful planning to ensure the compatibility of reaction conditions with both fragments and the efficient formation of the linkage mfd.org.mk.

Linker Chemistry and Conjugate Synthesis for this compound Derivatives

Detailed and specific synthetic methodologies focusing solely on the linker chemistry and conjugate synthesis specifically for this compound and its derivatives are not extensively documented within the readily available scientific literature and patent databases consulted. While this compound has been mentioned in broader contexts as a compound that could potentially be utilized in conjugate strategies, such as with chelators for imaging or therapeutic applications, or conjugated to targeting ligands, specific research findings detailing the precise chemical linkers employed, the conjugation reaction conditions optimized for this compound, or the characterization of such this compound conjugates are not prominently reported googleapis.comgoogle.comjustia.comgoogle.com.

General principles of linker chemistry and bioconjugation are well-established in the synthesis of various therapeutic and diagnostic conjugates. These principles involve selecting appropriate bifunctional linkers that can chemically bridge the molecule of interest (in this case, potentially this compound or an this compound derivative) to a second entity, such as a protein, peptide, polymer, or targeting ligand. Common functional groups on molecules like this compound (based on its structure as 2-(morpholin-4-ylmethyl)-2-phenylindene-1,3-dione) could potentially be modified or utilized for conjugation reactions, such as the morpholine (B109124) nitrogen or functional groups on the indene-1,3-dione or phenyl moieties. However, specific research detailing successful conjugation strategies and the resulting properties of this compound conjugates is not available in the provided information.

Research into conjugates involving various therapeutic agents and targeting vectors highlights the importance of linker design in influencing the conjugate's stability, solubility, pharmacokinetics, and target delivery google.comresearchgate.net. Linkers can vary in length, flexibility, and cleavability, depending on the desired application. Common linker types include, but are not limited to, peptide linkers, polyethylene (B3416737) glycol (PEG) linkers, and various cleavable linkers designed to release the active compound at a specific site or in response to a particular stimulus (e.g., enzymatic cleavage, pH change) researchgate.netiris-biotech.de.

Structure Activity Relationship Sar Studies of Oxazidione Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of a compound is intricately linked to its three-dimensional structure and the interactions it can form with biological targets. Modifications to the core scaffold or peripheral substituents of a molecule can significantly alter its binding affinity, efficacy, and selectivity.

Impact of Core Scaffold Modifications on Efficacy

Modifications to the core scaffold of heterocyclic compounds like oxazolidinones and oxadiazoles (B1248032) have been shown to profoundly impact their biological activity. For instance, in oxazolidinone antibacterial agents, converting the 5-acetylaminomethyl moiety into other functional groups affected antibacterial activity. Elongation of the methylene (B1212753) chain and conversion of the acetamido moiety into a guanidino moiety decreased antibacterial activity. nih.gov Conversely, replacing the carbonyl oxygen with a thiocarbonyl sulfur in the oxazolidinone structure enhanced in vitro antibacterial activity, with one compound showing significantly stronger activity than linezolid. nih.gov

In the context of oxadiazoles, which are five-membered rings containing two nitrogen and one oxygen atom, modifications have been explored for various activities including antimicrobial and anti-inflammatory effects. nih.gov Studies on oxadiazole antibacterials targeting cell-wall biosynthesis have shown that the oxadiazole scaffold is a core structural component important for their biological action. nih.govresearchgate.net

While Oxazidione itself is a Mannich base with a cyclohexanone (B45756) core and an oxazine (B8389632) ring system researchgate.netresearchgate.net, insights from related heterocycles suggest that altering the core ring structure, the position and type of heteroatoms, or the presence and nature of exocyclic groups within the core could drastically change its reported anticoagulant activity or introduce other biological properties.

Contributions of Peripheral Substituents to Potency and Selectivity

The nature and position of substituents attached to the core scaffold play a crucial role in determining the potency and selectivity of a compound. These peripheral groups can influence factors such as lipophilicity, electronic distribution, steric hindrance, and the ability to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target.

In oxazolidinone antibacterial agents, the conversion of the 5-substituent greatly affected antibacterial activity. nih.gov The lipophilicity of 5-thiocarbonyl oxazolidinones, particularly the calculated log P value and the balance between hydrophilic/hydrophobic substituents, significantly impacted their antibacterial activity against Gram-positive bacteria. nih.gov

For oxadiazole antibacterials, hydrophobic substituents, especially halogens, were generally well-tolerated in certain positions and maintained activity. conicet.gov.ar Introducing hydrogen-bond-donating substituents in specific rings resulted in decreased antimicrobial activity. conicet.gov.ar

For this compound, which is a Mannich base, the substituents on the cyclohexanone ring and the aminomethyl group are likely contributors to its biological activity. researchgate.netresearchgate.net The relative hydrophobicities and widths of molecules in related Mannich bases derived from cycloalkanones were considered contributing factors to their bioactivity. researchgate.net The specific arrangement and chemical nature of these peripheral groups would influence how this compound interacts with its biological target(s), thus affecting its potency as an anticoagulant or potentially other activities.

Computational Approaches in SAR Elucidation for this compound

Computational methods are powerful tools used in modern drug discovery to complement experimental SAR studies. They can help predict how molecules interact with targets, identify key structural features for activity, and screen large libraries of compounds.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations are used to predict the preferred orientation (binding pose) of a ligand within the binding site of a target protein and to estimate the binding affinity. ekb.egnih.gov This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that drive binding. By docking a series of analogues, researchers can understand how structural changes affect these interactions and, consequently, the biological activity.

While specific molecular docking studies for this compound related to its anticoagulant activity were not found in the search results, molecular docking has been applied to other heterocyclic compounds like oxazine derivatives to understand their interactions with bacterial targets. ekb.eg Docking studies can reveal the importance of specific functional groups and their positioning for potent inhibitory activity. ekb.eg Applying molecular docking to this compound and its analogues could help elucidate how they interact with factors involved in the coagulation cascade, potentially identifying key residues or regions in the target protein that are critical for binding and activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR involves developing mathematical models that relate the biological activity of a series of compounds to their structural or physicochemical properties (descriptors). rjptonline.orguclv.edu.cunih.gov These models can be used to predict the activity of new, untested compounds and to identify the molecular properties that are most important for activity. rjptonline.org

QSAR studies have been performed on various heterocyclic systems, including oxazinone derivatives, to identify key characteristics related to their biological action, such as anti-diabetic activity. rjptonline.org These studies have highlighted the significance of parameters like steric descriptors and lipophilicity (e.g., calculated log P or total lipole) in influencing activity. rjptonline.org this compound has been mentioned in the context of QSAR studies, appearing in tables alongside other compounds in analyses using molecular descriptors. uclv.edu.cuwiley-vch.deuclv.edu.cu While the specific QSAR model for this compound's anticoagulant activity was not detailed, its inclusion in such studies suggests that its activity can be correlated with its structural properties using computational methods.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves creating an abstract representation of the essential features of a molecule (or a set of molecules) that are necessary for binding to a specific biological target and eliciting a biological response. nih.govnih.govyoutube.com These features can include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups, along with their spatial arrangement. youtube.comyoutube.com Pharmacophore models can be derived from the structures of known active compounds or from the structure of the target protein. nih.govyoutube.com

Pharmacophore models are widely used in virtual screening to search large databases of chemical compounds for potential new ligands that match the pharmacophore features. nih.govyoutube.com This can accelerate the identification of novel lead compounds or analogues with desired activity profiles. Pharmacophore modeling has been applied to various drug targets and compound classes, including oxepinic series for receptor antagonists. nih.gov While specific pharmacophore models for this compound or its anticoagulant activity were not detailed in the search results, this computational approach could be valuable in identifying new this compound analogues with potentially improved potency or selectivity by defining the key structural features required for interaction with coagulation factors.

Pharmacological Research and Therapeutic Potential of Oxazidione

Antibacterial Activities of Oxazidione Derivatives

Oxazolidinones are a class of synthetic antibiotics notable for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis. mdpi.com They interfere with this crucial process by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. nih.govresearchgate.net This mechanism distinguishes them from other protein synthesis inhibitors, often allowing them to remain effective against bacteria that have developed resistance to other antibiotic classes. researchgate.net

Oxazolidinones exhibit potent activity primarily against a wide spectrum of Gram-positive bacteria. researchgate.net This includes clinically significant multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci. mdpi.comresearchgate.net The first clinically approved oxazolidinone, Linezolid, is particularly valued for its efficacy against these challenging infections. mdpi.com

While historically less effective against Gram-negative bacteria, due in large part to the formidable barrier presented by the bacterial outer membrane, significant research has focused on developing derivatives with an expanded spectrum. researchgate.net These efforts have led to the creation of novel oxazolidinone analogues with promising Gram-negative activity. One such example is Zoliflodacin (ETX0914), which has shown activity against Neisseria gonorrhoeae and Escherichia coli by inhibiting DNA gyrase and topoisomerase IV. researchgate.net Other strategies include designing oxazolidinone-catechol conjugates to enhance penetration and activity against Pseudomonas aeruginosa and developing compounds that inhibit the LpxC enzyme, which is crucial for lipid A biosynthesis in Gram-negative bacteria. researchgate.netnih.gov

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected oxazolidinone derivatives against various bacterial pathogens.

| Compound | Bacterial Strain | Gram Stain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Linezolid | S. aureus (ATCC25923) | Positive | 2 | frontiersin.org |

| Linezolid | S. pneumonia (ATCC49619) | Positive | 2 | frontiersin.org |

| Compound 21d | S. aureus (ATCC25923) | Positive | 2 | frontiersin.org |

| Compound 21e | E. faecalis (ATCC29212) | Positive | 2 | frontiersin.org |

| Zoliflodacin (ETX0914) | N. gonorrhoeae | Negative | 0.19 | researchgate.net |

| Zoliflodacin (ETX0914) | E. coli | Negative | 3.12 | researchgate.net |

*Novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives. frontiersin.org

**Original data in µM, converted for consistency assuming an approximate molecular weight of 500 g/mol.

Resistance to oxazolidinones, though not widespread, can emerge through several mechanisms. researchgate.net The most common is the alteration of the drug's target site within the ribosome. nih.gov This typically involves point mutations in the genes encoding for 23S ribosomal RNA (rRNA) or, less frequently, in the genes for ribosomal proteins L3 and L4. nih.gov

Another significant mechanism is the acquisition of transferable resistance genes. nih.gov The cfr (chloramphenicol-florfenicol resistance) gene, for example, encodes an enzyme that methylates an adenine (B156593) residue in the 23S rRNA, reducing the binding affinity of oxazolidinones. nih.gov Other acquired resistance genes include optrA and poxtA. These genes are often located on mobile genetic elements like plasmids and transposons, which allows for their dissemination among different bacterial species and strains. nih.gov Additionally, general resistance mechanisms such as efflux pumps can contribute to reduced susceptibility by actively transporting the antibiotic out of the bacterial cell. researchgate.net

Combining oxazolidinone analogues with other antimicrobial agents is an area of active research aimed at enhancing therapeutic efficacy and overcoming resistance. nih.gov Studies have demonstrated synergistic interactions where the combined effect of two drugs is greater than the sum of their individual effects.

A notable example is the combination of oxazolidinones with bedaquiline (B32110) for the treatment of infections caused by the Mycobacterium abscessus complex (MABC). nih.govresearchgate.net In vitro studies showed that this combination resulted in a significant decrease in the MICs of the oxazolidinone agents. researchgate.net The synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index, where a value ≤ 0.5 indicates a synergistic effect.

| Drug Combination | Target Organism | Synergistic Isolates (%) | Reference |

|---|---|---|---|

| Bedaquiline + Delamanid-like derivative (DZD) | MABC | 28.6% | nih.gov |

| Bedaquiline + Linezolid (LZD) | MABC | 5.7% | nih.gov |

| Bedaquiline + Tedizolid (TZD) | MABC | 14.3% | nih.gov |

Another approach involves creating hybrid molecules that incorporate two distinct pharmacophores. For instance, dual-acting nitroimidazole-oxazolidinone conjugates have been synthesized and shown to have synergistic activity against a range of anaerobic bacteria. mdpi.com

Anticoagulant Research and Modulatory Effects on Coagulation Pathways

While the primary therapeutic application of oxazolidinones is their antibacterial activity, research has also uncovered their modulatory effects on hematological pathways, particularly those involved in coagulation. This research has been driven less by the search for a therapeutic anticoagulant effect and more by the observation of hematological side effects, such as thrombocytopenia (a reduced platelet count). nih.gov

Oxazolidinones are not typically investigated as direct inhibitors of coagulation factors like thrombin or Factor Xa. Instead, their influence on the coagulation system appears to be indirect, stemming from their impact on platelet production. nih.gov

Ex vivo studies using human hematopoietic progenitor cells (CD34+) have provided significant insight into this mechanism. When these cells were cultured with clinically relevant concentrations of Linezolid and Tedizolid, researchers observed a marked impairment of megakaryopoiesis—the process of producing platelets. nih.gov Key findings from these studies include:

Decreased Megakaryocyte Differentiation: The oxazolidinones reduced the differentiation of progenitor cells into mature megakaryocytes, as evidenced by lower expression of surface antigens CD41 and CD42. nih.gov

Inhibition of Proplatelet Formation: The formation of proplatelets, which are the immediate precursors to circulating platelets, was effectively abolished. nih.gov

Mitochondrial Dysfunction: The observed effects were linked to mitochondrial toxicity. Oxazolidinones impaired the activity of cytochrome c-oxidase, a crucial enzyme in mitochondrial respiration, which is essential for the high energy demands of megakaryocyte differentiation and maturation. nih.gov

These findings demonstrate that oxazolidinones can modulate the coagulation pathway at the cellular production level by inhibiting the development of functional platelets. nih.gov

Consistent with their known mechanism of modulating platelet production, oxazolidinone derivatives are not pursued for therapeutic antithrombotic efficacy. Their primary hematological effect, a potential reduction in platelet count, is contrary to the therapeutic goal of preventing thrombosis, which often involves inhibiting platelet aggregation or the coagulation cascade. nih.gov Consequently, there is a lack of studies in the scientific literature evaluating the comparative efficacy of oxazolidinone analogues in animal models of thrombosis. This area of research is not a focus for this class of compounds.

Other Emerging Pharmacological Activities of this compound

Recent pharmacological research has unveiled a broader spectrum of biological activities for this compound and its related heterocyclic derivatives, such as oxazolidinones and oxadiazoles (B1248032). These investigations highlight their potential in therapeutic areas beyond their traditionally known applications, focusing on their anti-inflammatory, antitumor, antiviral, antifungal, and immunomodulatory properties.

Anti-inflammatory Investigations

Derivatives of the oxazolidinedione scaffold have been synthesized and evaluated for their anti-inflammatory properties. A number of 5,5-disubstituted-1,3-oxazolidine-2,4-dione derivatives have been investigated for their potential to mitigate inflammation. researchgate.net

A notable example from a related class of compounds is the oxazolidinone hydroxamic acid derivative, PH-251. This compound has demonstrated a unique dual-action mechanism by not only inhibiting 5-lipoxygenase (5-LO) but also concurrently suppressing mast cell degranulation. nih.govresearchgate.net In in vitro studies using IgE/allergen-activated bone marrow-derived mouse mast cells (BMMC), PH-251 effectively inhibited the biosynthesis of leukotriene C4 (LTC4) and prevented degranulation. nih.govresearchgate.net This is a significant finding, as the prototype 5-LO inhibitor, zileuton, only inhibits leukotriene generation without affecting degranulation. nih.govresearchgate.net Further studies in in vivo models of zymosan-induced peritonitis, a leukotriene-dependent inflammatory model, showed that PH-251 strongly inhibited various components of the inflammatory response. nih.govresearchgate.net

| Compound | Target/Model | Observed Effect | Reference |

|---|---|---|---|

| PH-251 [(R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl) methyl)-N-hydroxyoctanamide] | 5-Lipoxygenase (5-LO) and Mast Cell Degranulation | Inhibited leukotriene C4 (LTC4) biosynthesis and degranulation in IgE/allergen-activated mast cells. | nih.govresearchgate.net |

| 5,5-disubstituted-1,3-oxazolidine-2,4-dione derivatives | General Anti-inflammatory Activity | Evaluated for anti-inflammatory effects. | researchgate.net |

Antitumor and Antiproliferative Evaluations

The antitumor and antiproliferative potential of oxadiazole derivatives, a related class of heterocycles, has been a significant area of investigation. nih.gov These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines through various mechanisms of action. nih.govnih.gov

One of the key mechanisms identified is telomerase inhibition. nih.govmdpi.com For instance, certain 1,3,4-oxadiazole (B1194373) derivatives conjugated with quinoline (B57606) have shown exceptional effects against the HepG2 liver cancer cell line, with IC50 values as low as 0.8 ± 0.2 µM, which is significantly more potent than the reference drug 5-fluorouracil (B62378) (IC50 = 21.9 ± 1.4 µM). nih.gov Another derivative demonstrated strong anti-cancer activity against liver (HEPG2), breast (MCF7), colorectal (SW1116), and stomach (BGC823) cancer cells, with its activity linked to high inhibitory potential against telomerase. mdpi.com

Other mechanisms include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylase (HDAC), thymidylate synthase, and various kinases. nih.govbiointerfaceresearch.com A series of 2,5-substituted 1,3,4-oxadiazoles were identified as inhibitors of thymidine (B127349) phosphorylase, an important target in cancer therapy. nih.gov Some novel 1,3,4-oxadiazole derivatives have shown potent anticancer activity by targeting the NF-κB signaling pathway in hepatocellular carcinoma cells. frontiersin.org For example, one compound, CMO, was identified as a potent antiproliferative agent against HCCLM3 cells with an IC50 of 27.5 µM. frontiersin.org

Studies have evaluated these derivatives against a panel of human cancer cell lines, including liver (HepG2), breast (MCF-7), lung (A549), colon (HCT-116), and cervical (HeLa) cancer lines, often showing lower IC50 values than standard chemotherapeutic agents like 5-Fluorouracil and doxorubicin. nih.govmdpi.comacs.org

| Compound Class/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole-quinoline conjugate (Compound 9) | HepG2 (Liver) | 0.8 ± 0.2 µM | Telomerase Inhibition | nih.gov |

| Pyridine 1,3,4-oxadiazole analogue (Compound 26) | HEPG2, MCF7, SW1116, BGC823 | Stronger than 5-fluorouracil | Telomerase Inhibition | mdpi.com |

| 1,3,4-Oxadiazole derivative (Compound 36) | HepG2 (Liver) | 30 times stronger than 5-fluorouracil | Thymidylate Synthase Inhibition | mdpi.com |

| 2-thioxo-1,3,4-oxadiazole analogues (Compounds 19 & 20) | HeLa (Cervical) | High activity and selectivity vs. doxorubicin | PARP Inhibition, Proapoptotic | mdpi.com |

| 1,3,4-Oxadiazole derivative (CMO) | HCCLM3 (Hepatocellular Carcinoma) | 27.5 µM | Targeting NF-κB pathway | frontiersin.org |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (Compound 4h) | A549 (Lung) | <0.14 μM | Induction of Apoptosis | acs.org |

Antiviral and Antifungal Studies

The oxazolidinone scaffold is a core component of several compounds investigated for their antimicrobial properties. In the realm of antifungal research, novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have shown significant efficacy. nih.gov Specific compounds from this series, such as 4d and 4k, demonstrated excellent activity against Candida glabrata, with Minimum Inhibitory Concentration (MIC) values of 0.12 µg/mL. nih.gov Notably, compound 4d was more active than the standard drug against Trichosporon cutaneum (MIC = 2 µg/mL vs. 8 µg/mL), and compound 4k showed superior activity against Mucor hiemalis (MIC = 2 µg/mL vs. 4 µg/mL for itraconazole). nih.gov Another study reported that a novel oxazolidinone derivative, 18a1, exhibited an MIC of 8 mg/L against M. smegmatis, comparable to the reference drug Rifampicin. nih.gov

In antiviral research, the lipophilic thiazolidine (B150603) derivative LJ001, which is structurally related to oxazolidinones, has been shown to inhibit the entry of numerous enveloped viruses. researchgate.net Its mechanism involves targeting the lipid bilayer of the viral envelope. researchgate.net

| Compound | Fungal Species | Reported MIC | Reference |

|---|---|---|---|

| Compound 4d (oxazolidin-2-one-linked 1,2,3-triazole) | Candida glabrata | 0.12 µg/mL | nih.gov |

| Compound 4d (oxazolidin-2-one-linked 1,2,3-triazole) | Trichosporon cutaneum | 2 µg/mL | nih.gov |

| Compound 4k (oxazolidin-2-one-linked 1,2,3-triazole) | Candida glabrata | 0.12 µg/mL | nih.gov |

| Compound 4k (oxazolidin-2-one-linked 1,2,3-triazole) | Mucor hiemalis | 2 µg/mL | nih.gov |

| Compound 18a1 (oxazolidinone analogue) | M. smegmatis | 8 mg/L | nih.gov |

Immunomodulatory Effects

The immunomodulatory potential of compounds containing the oxazoline (B21484) ring has been demonstrated in several studies. Poly(2-oxazolines) have been identified as promising materials for biomedical applications due to their ability to modulate immune responses. nih.govresearchgate.net In in vitro studies, specific poly(2-oxazolines) like poly(2-ethyl-2-oxazoline) (PETOX100) and poly[2-(4-aminophenyl)-2-oxazoline-co-2-ethyl-2-oxazoline] (AEOX10) were shown to activate a mouse lymphoid macrophage cell line, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), and Interleukin-6 (IL-6). nih.govresearchgate.net Similarly, poly(2-isopropenyl-2-oxazoline) (PIPOx) has been shown to trigger immune cell responses, resulting in the production of cell-specific signature interleukins. nih.gov

Furthermore, the thiazolide drug Nitazoxanide, which is structurally related to this class of compounds, has been shown to exert immunomodulatory effects on peripheral blood mononuclear cells (PBMCs). nih.govnih.govresearchgate.net Studies on PBMCs from patients with Type 2 diabetes revealed that Nitazoxanide inhibits the proliferation of T lymphocytes and significantly decreases the supernatant concentrations of several cytokines, including IL-1β, IL-2, IL-6, IL-10, and IL-12. nih.govnih.govresearchgate.net It also influenced the M1/M2 macrophage ratio by decreasing the pro-inflammatory M1 subpopulation and increasing the anti-inflammatory M2 subpopulation. nih.govnih.govresearchgate.net

| Compound | Target/Model | Observed Effect | Reference |

|---|---|---|---|

| Poly(2-ethyl-2-oxazoline) (PETOX100) | Mouse Lymphoid Macrophage Line (P388.D1) | Induced release of pro-inflammatory cytokines (TNF-α, IL-1α, IL-6). | nih.govresearchgate.net |

| Poly[2-(4-aminophenyl)-2-oxazoline-co-2-ethyl-2-oxazoline] (AEOX10) | Mouse Lymphoid Macrophage Line (P388.D1) | Induced release of pro-inflammatory cytokines (TNF-α, IL-1α, IL-6). | nih.govresearchgate.net |

| Poly(2-isopropenyl-2-oxazoline) (PIPOx) | Splenic cells and RAW 264.7 macrophages | Induced production of cell-specific signature interleukins. | nih.gov |

| Nitazoxanide | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibited T-lymphocyte proliferation; decreased IL-1β, IL-2, IL-6, IL-10, IL-12; shifted M1 to M2 macrophage phenotype. | nih.govnih.govresearchgate.net |

Molecular Mechanisms of Action Moa of Oxazidione

Target Identification and Validation for Oxazidione

Target identification and validation are critical steps in understanding the mechanism of action of any bioactive compound. For this compound, investigations into its molecular targets have provided insights into its reported activities.

Enzymatic Inhibition and Activation Profiling

The anticoagulant activity of this compound suggests potential interactions with enzymes involved in the coagulation cascade. While specific enzymatic inhibition or activation profiling data directly for this compound in this context are not extensively detailed in the provided search results, related compounds, such as certain Mannich bases which include this compound researchgate.netresearchgate.net, have been explored for their effects on various enzymes. Some Mannich bases have been investigated as inhibitors of various enzymes or ligands for several receptors researchgate.netresearchgate.net. Additionally, studies on other classes of compounds, like 1,3,4-oxadiazole (B1194373) derivatives, have identified enzyme targets such as thioredoxin reductase in the context of antifungal activity nih.govnih.gov. Another study on unsymmetrical 1,3,4-oxadiazole derivatives identified tubulin as a target, acting as a tubulin inhibitor nih.gov. While these findings pertain to related chemical classes or compounds, they highlight the relevance of enzymatic interactions in the mechanisms of action for such molecules.

Receptor Binding and Modulation Studies

Information specifically on this compound's direct binding to and modulation of receptors is limited in the provided search results. However, the broader class of Mannich bases, to which this compound belongs researchgate.netresearchgate.net, has been reviewed for their potential as ligands for various receptors researchgate.netresearchgate.net. The concept of targeted agents binding to specific receptors or structures is a general principle in drug development and diagnostic imaging google.comgoogle.com. While the precise receptor targets for this compound's anticoagulant effect are not explicitly detailed, its classification as an anticoagulant suggests potential interactions within the complex network of proteins and receptors involved in blood clotting.

Cellular and Subcellular Effects of this compound

The molecular mechanisms of this compound extend to its effects at the cellular and subcellular levels, influencing various biological processes.

Impact on Cellular Signaling Pathways

Cellular signaling pathways are intricate networks that regulate diverse cellular functions. While direct evidence detailing this compound's impact on specific signaling pathways is not prominently featured, the broader context of related compounds and biological activities provides some indication. For instance, studies on other compounds, such as a novel unsymmetrical 1,3,4-oxadiazole derivative, have shown effects on pathways like the cell cycle, FoxO signaling pathway, apoptotic, and p53 signaling pathways in cancer cells nih.gov. Additionally, research into conditions like obesity and heart disease highlights the involvement of various signaling pathways, such as the NF-κB pathway and pathways leading to cardiac hypertrophy, which can be modulated by therapeutic agents google.comgoogle.comgoogleapis.com. Given that this compound has been explored in the context of conditions like thromboembolic disease ncats.io, it is plausible that it may influence signaling pathways related to coagulation or vascular function, although specific data are needed to confirm this.

Influence on Gene Expression and Protein Synthesis

The regulation of gene expression and protein synthesis is fundamental to cellular function and can be affected by various compounds. While specific studies on this compound's direct influence on gene expression and protein synthesis are not extensively detailed, the mechanism of action of other related antimicrobial compounds, such as oxazolidinones (a different class containing an oxazolidine (B1195125) ring), is known to involve the inhibition of protein synthesis by binding to the ribosomal 50S subunit nih.govnih.gov. This interaction prevents the formation of the initiation complex in bacterial translation systems nih.gov. Although this compound is structurally distinct from oxazolidinone antibiotics, this highlights the potential for compounds containing nitrogen and oxygen heterocycles to impact protein synthesis machinery. Research on gene expression in various biological contexts, such as in schizophrenia or related to cardiac hypertrophy, demonstrates how the expression levels of specific genes and proteins can be studied to understand disease mechanisms and the effects of interventions google.comgoogle.comjax.orgnih.govgoogleapis.comgoogle.com.

Interactions with Nucleic Acids and Ribosomal Components

The interaction of compounds with nucleic acids (like DNA and RNA) and ribosomal components can have significant effects on cellular processes, particularly protein synthesis. As mentioned in the context of oxazolidinone antibiotics, these compounds inhibit protein synthesis by binding to the ribosomal 50S subunit, specifically at the P site, and interfering with the formation of the initiation complex nih.govnih.gov. This binding site is located near the peptidyltransferase center nih.gov. Resistance to oxazolidinones can arise from alterations in the 23S rRNA, which is a component of the 50S ribosomal subunit nih.gov. Studies have shown that oxazolidinones perturb the ribosomal peptidyl-transferase center and affect tRNA positioning nih.gov. While direct evidence for this compound's interaction with nucleic acids or ribosomal components is not explicitly provided in the search results, the known mechanism of action of other compounds targeting protein synthesis machinery underscores the potential significance of such interactions for bioactive molecules.

Preclinical Investigations and Translational Research of Oxazidione

In Vitro Biological System Evaluations

In vitro studies provide a controlled environment to assess the direct effects of Oxazidione on cells and biological processes. These evaluations are fundamental in identifying potential therapeutic applications and understanding cellular mechanisms.

Cell Line-Based Assays for Efficacy and Selectivity

Cell line-based assays have been utilized to evaluate the efficacy and selectivity of this compound and related Mannich bases. Some studies on related Mannich bases have shown evaluation against various cancer cell lines, including HepG2, HCT-116, SH-SY5Y, MCF-7, and A549, as well as conditionally normal cells like HEK293, to determine cytotoxic effects. researchgate.net While specific detailed data for this compound's efficacy and selectivity across a broad panel of cell lines was not extensively detailed in the search results, the broader context of Mannich base research indicates this as a standard approach. Assays may also be conducted in cell-free systems. googleapis.com

Primary Cell Culture Models in Mechanistic Studies

Primary cell culture models are valuable for mechanistic studies as they can more closely mimic the in vivo environment compared to continuous cell lines. Research on related compounds, such as certain Mannich bases derived from cycloalkanones, has involved investigating their effects on respiration in isolated rat liver mitochondria using the polarographic oxygen electrode technique. researchgate.net This technique measures changes in oxygen utilization by cellular and subcellular systems, providing insights into the compound's impact on mitochondrial function. researchgate.net While direct studies on this compound in primary cell culture models for mechanistic studies were not prominently featured, the use of such models is a common practice in preclinical research to elucidate the cellular and molecular mechanisms of action of compounds identified as biologically active. Primary cardiac cells, for instance, may be used in certain screening assays. google.com

In Vivo Animal Model Studies

In vivo studies using animal models are essential for evaluating the systemic effects of this compound, including its efficacy in relevant disease models and its safety profile.

Efficacy Models for Specific Pathologies (e.g., infectious diseases, thrombosis)

This compound has been identified as an anticoagulant. researchgate.netresearchgate.netgoogle.com This suggests potential efficacy in models related to thrombosis. While specific detailed animal model studies demonstrating the antithrombotic efficacy of this compound were not extensively found, the classification of this compound as an anticoagulant implies its potential use in models designed to study blood clot formation and dissolution. google.comgoogle.comgoogleapis.comgoogle.com Animal models are commonly used to assess the effectiveness of anticoagulant agents in preventing or treating thrombotic events. googleapis.com For example, canine models of thrombosis have been used to study platelet fibrinogen receptor antagonists. googleapis.com Animal models are also used to study infectious diseases, which can lead to platelet agglutination and adhesion. googleapis.comgoogle.com

Evaluation of Safety Profiles in Animal Models

Evaluation of safety profiles in animal models is a critical part of preclinical development. For related Mannich bases, studies have revealed limited toxicity as measured by murine weight gain and histopathological assessment. researchgate.net While specific detailed safety data for this compound across various animal species and at different dose levels was not widely available in the search results, the assessment of toxicity in rodents, often involving monitoring weight changes and conducting histopathological examinations of organs, is a standard procedure in preclinical safety evaluation. researchgate.net These studies help to identify potential target organs for toxicity and establish preliminary safety margins.

Biomarker Discovery and Validation in Preclinical Contexts

Biomarker discovery and validation in preclinical contexts aim to identify measurable indicators of a compound's activity, efficacy, or toxicity. While the search results did not provide specific details on biomarker discovery and validation efforts directly related to this compound, this is an integral part of preclinical research. Biomarkers can include molecular, cellular, or physiological indicators that can be used to monitor the pharmacodynamic effects of a compound, predict response to treatment, or detect early signs of toxicity. Research in animal models, for instance, may involve monitoring biochemical markers related to oxidative stress, inflammation, and neuronal integrity, as well as using imaging techniques to assess cellular and tissue function. google.com The data obtained from cell culture assays and animal studies can inform the selection and validation of potential biomarkers for future studies. google.comjustia.com

Metabolism and Pharmacokinetics of Oxazidione

Metabolic Pathways and Metabolite Profiling

Drug metabolism, or biotransformation, is the process by which the body chemically alters drugs. This primarily occurs in the liver but can also take place in other tissues like the gut wall, lungs, and blood plasma. The main goal is to convert lipophilic compounds into more polar, water-soluble metabolites that can be more easily excreted from the body msdmanuals.comwikipedia.orgfrontiersin.org. Metabolism is typically divided into two phases: Phase I and Phase II msdmanuals.comfrontiersin.orgnih.govlongdom.orgderangedphysiology.com.

Specific metabolic pathways and metabolite profiles for Oxazidione are not extensively detailed in the available literature. However, based on general principles of drug metabolism and the structure of this compound, potential metabolic transformations can be inferred.

Identification of Major Biotransformation Enzymes (e.g., Cytochrome P450)

Cytochrome P450 (CYP450) enzymes are a superfamily of enzymes that play a central role in Phase I metabolism, primarily catalyzing oxidation reactions, although they can also be involved in reduction reactions targetmol.commsdmanuals.comnih.govnih.govenamine.net. These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes in the liver nih.govenamine.net. While the specific CYP450 isoforms involved in this compound metabolism are not explicitly identified in the search results, CYP450 enzymes are known to metabolize a vast array of xenobiotics, including many pharmaceutical compounds msdmanuals.comnih.govenamine.netnih.gov. One source mentions this compound in the context of Mannich bases and their interaction with fungal cytochrome P450-dependent sterol 14α-demethylase (CYP51) googleapis.com. However, this refers to a fungal enzyme and a potential interaction, not necessarily the primary human metabolic enzymes for this compound.

Other enzymes, such as flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and aldehyde oxidases (AOX), also contribute to Phase I metabolism, albeit to a lesser extent than CYP450 enzymes nih.gov. Phase II metabolism is primarily mediated by transferase enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs) nih.govlongdom.orgnih.gov.

Characterization of Phase I and Phase II Metabolic Reactions

Phase I metabolic reactions typically involve the introduction or exposure of polar functional groups through oxidation, reduction, or hydrolysis msdmanuals.comfrontiersin.orgnih.govlongdom.orgderangedphysiology.com. These reactions can make the compound more reactive and may result in active or inactive metabolites frontiersin.orgnih.govlongdom.org.

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate, acetate, or amino acids msdmanuals.comnih.govlongdom.orgderangedphysiology.com. These conjugation reactions generally result in more polar and water-soluble metabolites that are readily excreted msdmanuals.comnih.govlongdom.org. Glucuronidation is a common Phase II reaction catalyzed by UGT enzymes msdmanuals.comlongdom.org.

Detailed information on the specific types of Phase I and Phase II reactions that this compound undergoes is not available in the provided search results. The metabolic fate would likely involve transformations of its functional groups, such as the morpholine (B109124) ring, the indene-1,3-dione system, or the phenyl ring, mediated by various metabolic enzymes.

Metabolite Identification and Structural Elucidation

The identification and structural elucidation of metabolites are typically performed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy msdmanuals.com. Metabolite profiling helps to understand the complete metabolic picture of a compound within an organism.

Specific metabolites of this compound have not been identified or structurally elucidated in the provided search results. Therefore, a detailed profile of this compound metabolites cannot be presented here.

Drug Transport and Disposition of this compound

Drug transport refers to the movement of drug molecules across biological membranes, which is essential for absorption, distribution, metabolism, and excretion (ADME) slideshare.netyoutube.com. Disposition encompasses the processes of distribution and elimination (metabolism and excretion) of a drug within the body.

Active Transport Mechanisms and Efflux Pathways

Drug molecules can cross cell membranes through various mechanisms, including passive diffusion, facilitated diffusion, and active transport slideshare.netuoanbar.edu.iqcutm.ac.in. Active transport mechanisms involve carrier proteins that move drugs against a concentration gradient, requiring energy, often in the form of ATP hydrolysis slideshare.netyoutube.comcutm.ac.incertara.com. Efflux transporters, a type of active transporter, pump drugs out of cells, influencing absorption and distribution youtube.comuoanbar.edu.iqyoutube.comsigmaaldrich.comsigmaaldrich.comnih.gov. Major efflux transporter families include ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance Proteins (MRPs) youtube.comyoutube.comsigmaaldrich.comsigmaaldrich.comnih.gov.

While general principles of active transport and efflux pathways are described, there is no specific information in the search results detailing whether this compound is a substrate for specific active transport or efflux proteins. One study on the transport of oxazolidin-2-one and its derivatives across cell lines suggested passive diffusion as a primary mechanism, but also indicated potential carrier-mediated facilitated transport for some derivatives nih.gov. This study, however, focused on a related class of compounds, not this compound itself.

Plasma Protein Binding Characteristics

Upon entering the bloodstream, drugs can bind to plasma proteins, such as human serum albumin (HSA), alpha-1-acid glycoprotein (B1211001) (AGP), and lipoproteins enamine.netwikipedia.orgnih.govrsc.org. The extent of plasma protein binding can significantly influence a drug's distribution, metabolism, and excretion, as generally only the unbound fraction is available to exert pharmacological effects, be metabolized, or be filtered by the kidneys enamine.netwikipedia.org.

The plasma protein binding characteristics specifically for this compound are not provided in the available search results. However, for 2-phenyl-1,3-indandione (Phenindione), a related indandione anticoagulant, plasma protein binding is reported to be greater than 97% uoanbar.edu.iq. While structurally related, this figure for Phenindione cannot be directly applied to this compound. Plasma protein binding is typically determined using methods like equilibrium dialysis enamine.netnih.gov.

Inter-species and Intra-species Variability in this compound Metabolism and Pharmacokinetics

Variability in drug metabolism and pharmacokinetics can occur both between different species (inter-species variability) and among individuals within the same species (intra-species variability). mims.com This variability is a critical consideration in pharmacology and toxicology, as it can influence drug efficacy and safety.

Inter-species differences in metabolism and pharmacokinetics are well-documented for many compounds and can be attributed to variations in enzyme expression levels, catalytic activity of enzymes (particularly cytochrome P450 enzymes), and differences in metabolic pathways between species. uni.lu For example, studies on other compounds have shown significant differences in metabolic profiles and pharmacokinetic parameters across species such as rats, dogs, monkeys, and humans. uni.luwikipedia.org These differences can make extrapolating pharmacokinetic and metabolism data from animal models to humans challenging. uni.lu

Intra-species variability, or differences among individuals of the same species, can be influenced by genetic factors (e.g., enzyme polymorphisms), age, sex, disease state, concomitant medications, and environmental factors. nih.gov Genetic polymorphisms in drug-metabolizing enzymes, such as the cytochrome P450 enzymes, are a significant source of intra-species variability in pharmacokinetics and drug response in humans. nih.gov

While the general principles of inter-species and intra-species variability are applicable to pharmaceutical compounds, specific data illustrating this variability for the metabolism and pharmacokinetics of this compound (CID 119667) were not found in the search results. Therefore, detailed research findings or data tables demonstrating how this compound's metabolism and pharmacokinetics vary across different species or within a species cannot be presented based on the currently available information. Studies to determine such variability for this compound would typically involve administering the compound to different species or individuals and analyzing biological samples (e.g., plasma, urine) to measure parent compound and metabolite concentrations over time.

Toxicology and Safety Pharmacology of Oxazidione

In Vitro Cytotoxicity Assessments on Mammalian Cells

Acute and Chronic Toxicity Studies in Relevant Animal Models

Acute and chronic toxicity studies in relevant animal models are essential for evaluating the adverse effects of a substance following short-term and long-term exposure, respectively bienta.netoecd.orgslideshare.netnih.gov. Acute toxicity studies typically involve the administration of a single dose or multiple doses within a 24-hour period, with observations for up to 14 days to determine lethal dose values (e.g., LD50) and identify signs of gross toxicity and behavioral changes bienta.netnih.govnih.gov. Chronic toxicity studies, on the other hand, involve repeated administration of the test substance over a prolonged period, often 12 months or longer in rodents, to identify target organs, characterize dose-response relationships, and determine no-observed-adverse-effect levels (NOAELs) oecd.orgslideshare.netaltogenlabs.com.

For Oxazidione, an acute oral toxicity study in mice has reported an LD50 value.

| Toxicity Type | Route of Exposure | Species | Dose (mg/kg) | Effect Observed | Reference |

| Acute Toxicity | Oral | Rodent - mouse | 235 | Lethal dose, 50 percent kill | drugfuture.com |

Note: Details of toxic effects other than the lethal dose value were not reported in the cited source for this specific study. drugfuture.com

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity evaluations are critical for assessing the potential of a compound to damage genetic material or induce mutations, which can have implications for carcinogenicity and heritable effects wikipedia.org. These evaluations are conducted using a battery of in vitro and in vivo tests wikipedia.org. While the concept of genotoxicity and the methods used to assess it are well-defined, including assays like the Ames test and micronucleus test wikipedia.orgnih.gov, specific data on the genotoxicity or mutagenicity of this compound were not identified in the consulted search results. Studies on other related compounds, such as amino-oxazoline derivatives, have indicated in vitro mutagenicity, leading to the discontinuation of their development nih.gov. However, these findings are not directly transferable to this compound due to structural differences.

Organ-Specific Toxicity Investigations (e.g., Hepatotoxicity, Nephrotoxicity, Neurotoxicity)

Organ-specific toxicity investigations aim to identify and characterize adverse effects of a substance on particular organs or organ systems, such as the liver (hepatotoxicity), kidneys (nephrotoxicity), and nervous system (neurotoxicity) libretexts.orgslideshare.netnih.gov. The liver and kidneys are often susceptible to toxic insult due to their roles in metabolism and excretion, respectively libretexts.orgnih.gov. Neurotoxicity can manifest as damage to the central or peripheral nervous system libretexts.orgslideshare.net.

Limited information regarding this compound's organ-specific toxicity was found. One study mentioned that this compound affected respiration in isolated rat liver mitochondria differently compared to a related compound, suggesting a potential interaction with liver cellular processes researchgate.netresearchgate.net. However, detailed investigations into the broader hepatotoxicity, as well as nephrotoxicity or neurotoxicity of this compound, were not available in the consulted literature. General approaches to assessing organ toxicity involve using organ-specific cell lines and integrating data from in vivo studies mdpi.comnih.gov.

Predictive Toxicology Approaches and Risk Assessment for this compound

Predictive toxicology approaches utilize in silico methods, in vitro data, and knowledge of structure-activity relationships to forecast the potential toxicity of a compound and inform risk assessment gradientcorp.comaltex.orgnih.govnih.gov. These approaches aim to reduce reliance on traditional animal testing and provide earlier insights into potential hazards gradientcorp.com. Risk assessment is a comprehensive process that integrates hazard identification, dose-response assessment, exposure assessment, and risk characterization to determine the likelihood and magnitude of potential adverse health effects from exposure to a substance nih.gov.

Given the limited publicly available specific toxicological data for this compound, predictive toxicology approaches could potentially be applied to estimate certain toxicity endpoints based on its chemical structure and comparison to structurally similar compounds with known toxicological profiles gradientcorp.com. However, the accuracy of such predictions is dependent on the availability of robust data for analogous compounds and the complexity of this compound's interactions with biological systems gradientcorp.comnih.gov. A comprehensive risk assessment for this compound would require a more complete dataset encompassing various toxicological endpoints and potential exposure scenarios nih.gov. The integration of data from new approach methods (NAMs), including in silico and in vitro techniques, is increasingly being explored to enhance predictive toxicology and risk assessment frameworks altex.orgnih.govaltex.org.

Analytical Chemistry Methods for Oxazidione Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a widely used set of techniques for separating components of a mixture, allowing for the isolation and quantification of individual substances like Oxazidione.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently employed in the analysis of various chemical compounds, including pharmaceuticals and related substances. HPLC is particularly useful for separating compounds based on their interactions with a stationary phase and a mobile phase. While general applications of HPLC for purification and analysis of peptides and other compounds are well-documented, specific detailed research findings on the application of HPLC solely for this compound analysis are not extensively available in the provided search results warf.orggoogle.comgoogleapis.comgoogle.comgoogle.comgoogle.com. However, HPLC is a standard method for purity determination and quantification in chemical synthesis and analysis, suggesting its likely use in this compound research to assess the purity of synthesized material or to quantify its presence in complex samples. The effectiveness of HPLC depends on selecting appropriate stationary phases, mobile phases, and detection methods tailored to the specific properties of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique used for separating and analyzing compounds that can be vaporized without decomposition. GC is often coupled with detectors like Mass Spectrometry (MS) for enhanced identification. Research involving the synthesis of Mannich bases, a class of compounds that includes this compound, has utilized GC-MS instruments to monitor reaction progress and confirm the purity of synthesized compounds researchgate.netrjpbcs.com. This indicates that GC, particularly when coupled with MS, is a relevant technique for analyzing this compound, likely for assessing its volatility and thermal stability, as well as for purity checks during synthesis.

Spectroscopic Techniques for Identification and Characterization

Spectroscopic techniques provide valuable information about the structure and functional groups of a chemical compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is often coupled with chromatographic techniques like GC or HPLC. In research related to Mannich bases, including the class to which this compound belongs, mass spectra have been recorded using GC-MS instruments to characterize synthesized compounds researchgate.netrjpbcs.com. The electron ionization (EI) mode is commonly used in GC-MS, and mass spectral data, including the molecular ion peak ([M]+) and characteristic fragment ions, are used to confirm the identity and structure of the analyzed compounds researchgate.netrjpbcs.com. For example, mass spectral data for related compounds show molecular ion peaks and fragmentation patterns that aid in structure elucidation researchgate.netrjpbcs.com.

An example of mass spectral data presented for a related compound (C20H24N2O, molecular weight 308.42) shows an EI-MS (70 eV) with a molecular ion peak at m/z 308 (5%) and fragment ions at m/z 182 (13%), 181 (100%), 126 (2%), and 77 (1%). rjpbcs.com

Table 1: Example Mass Spectrometry Data for a Related Compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 308 | 5 | [M]+ |

| 182 | 13 | [PhNHCHPh]+ |

| 181 | 100 | |

| 126 | 2 | |

| 77 | 1 |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from MS analysis in this field of research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR). NMR spectroscopy is a standard method for confirming the structure of synthesized organic compounds. Research involving the synthesis and characterization of Mannich bases related to this compound has extensively used ¹H NMR and ¹³C NMR spectroscopy to confirm the structures of the synthesized compounds researchgate.netrjpbcs.comgoogle.comresearchgate.netgoogleapis.comjustia.com. NMR data, including chemical shifts (δ), splitting patterns, and integration of signals in ¹H NMR, and chemical shifts in ¹³C NMR, provide conclusive evidence for the arrangement of atoms within the molecule.

For instance, ¹H NMR data for related compounds are reported with chemical shifts in ppm downfield from internal TMS, showing characteristic signals for aromatic protons, aliphatic protons, and exchangeable protons (NH) researchgate.netrjpbcs.com. ¹³C NMR data provides signals corresponding to different carbon environments within the molecule researchgate.netrjpbcs.com.

Table 2: Example ¹H NMR Data for a Related Compound (Partial)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Illustrative) |

| 7.06-7.33 | m | 10H | Aromatic protons |

| 4.51 | s | 1H | NH |

| 1.22-1.59 | m | 6H | Aliphatic protons |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from ¹H NMR analysis.

Table 3: Example ¹³C NMR Data for a Related Compound (Partial)

| Chemical Shift (δ, ppm) | Assignment (Illustrative) |

| 167.39 | C-5 (Carbonyl) |

| 144.58 | Aromatic Carbon |

| 58.14 | sp3 Carbon adjacent to N |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from ¹³C NMR analysis.

These spectroscopic methods, in conjunction with elemental analysis, are fundamental for the complete characterization and confirmation of the chemical structure of this compound and related compounds synthesized in research settings.

Electrochemical and Other Advanced Analytical Approaches

Research into chemical compounds like this compound often necessitates the application of advanced analytical techniques for characterization, quantification, and the study of their interactions and behavior in various matrices. While general principles of analytical chemistry, including separation techniques like chromatography and spectroscopic methods, are fundamental, more sophisticated approaches, including electrochemical methods and hyphenated techniques, offer enhanced sensitivity, selectivity, and the ability to probe specific chemical properties.

Electrochemical methods, such as voltammetry and amperometry, involve measuring the electrical properties of a solution containing the analyte as a function of applied potential or current. These techniques can provide insights into the redox behavior of a compound, which is crucial for understanding its stability, reactivity, and potential metabolic pathways. Differential pulse voltammetry (DPV) and amperometry, for instance, have been employed in analytical studies of various compounds, demonstrating their capability for sensitive detection and quantification google.comgoogle.com. The current generated in these methods can be directly proportional to the concentration of the analyte, allowing for the construction of linear calibration curves google.comgoogle.com.

Other advanced analytical approaches frequently utilized in chemical research include hyphenated techniques that combine separation methods with detection technologies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS/MS) is a powerful combination for separating complex mixtures and identifying and quantifying individual components based on their mass-to-charge ratio and fragmentation patterns google.com. Similarly, gas chromatography-mass spectrometry (GC-MS) is valuable for the analysis of volatile or semi-volatile compounds ku.dkqmul.ac.uk. These hyphenated techniques offer high specificity and sensitivity, making them suitable for analyzing compounds in complex biological or environmental samples.

Spectroscopic methods, beyond basic IR and NMR used for structural elucidation rjpbcs.comresearchgate.net, also play a role in advanced analysis. Techniques like fluorescence spectroscopy can be used to study interactions or quantify compounds that exhibit fluorescent properties or can be derivatized to become fluorescent nih.gov. Atomic spectroscopy techniques, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), are primarily used for elemental analysis but highlight the range of advanced detection methods available qmul.ac.ukabo.fi.

Patent Landscape and Intellectual Property in Oxazidione Research

Analysis of Key Patent Filings and Grants related to Oxazidione

This compound, also known by its chemical name 2-(morpholin-4-ylmethyl)-2-phenylindene-1,3-dione, is referenced in numerous patent documents, indicating active interest in its properties and potential uses. According to PubChemLite, there are 321 patents associated with this compound uni.lu. These patents cover a range of potential applications, highlighting the diverse research avenues being explored.

Several United States patents and patent applications specifically mention this compound. For instance, U.S. Patent 8,454,582 B2 lists this compound as a potential bioactive agent for instilling into ocular tissue for the treatment of ocular conditions googleapis.com. Similarly, U.S. Patent Application Publication 2006/0110428A1 also includes this compound among bioactive agents for treating eye disorders googleapis.com. This suggests a focus within the patent literature on the ophthalmic applications of this compound or formulations containing it.

Beyond ocular uses, this compound is also cited in patents related to its anticoagulant properties. U.S. Patent 9,051,387 B2 identifies this compound as an anticoagulant agent warf.org. Furthermore, this compound is mentioned as a therapeutic agent in the context of nanotherapeutics aimed at treating conditions such as vascular stenosis, thrombotic disorders, and internal hemorrhage justia.com. European Patent EP2440674A1 also includes this compound in relation to risk markers for cardiovascular issues, indicating its relevance in the broader cardiovascular field within the patent landscape google.com. The presence of this compound in databases categorizing it as a drug within patent information further underscores its consideration for medicinal applications google.com.

The volume of patents associated with this compound, as indicated by databases like PubChemLite, points to sustained research and development efforts aimed at exploring its various properties and potential therapeutic benefits uni.lu.

Academic and Industrial Contributions to this compound Patents